molecular formula C8H12ClNO4 B14382432 Perchloric acid;2,3,6-trimethylpyridine CAS No. 89634-94-6

Perchloric acid;2,3,6-trimethylpyridine

Cat. No.: B14382432
CAS No.: 89634-94-6
M. Wt: 221.64 g/mol
InChI Key: BHTGDPXWUAPOKZ-UHFFFAOYSA-N
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Description

  • Molecular Formula: C₈H₁₁N·HClO₄ (exact stoichiometry depends on synthesis conditions).
  • Physical Properties:
    • 2,3,6-Trimethylpyridine (collidine) has a molecular weight of 121.18 g/mol, boiling point of 170°C, and density of 0.924 g/cm³ .
    • Perchloric acid is a strong oxidizer, and its combination with 2,3,6-trimethylpyridine likely forms a stable perchlorate salt.

Properties

CAS No.

89634-94-6

Molecular Formula

C8H12ClNO4

Molecular Weight

221.64 g/mol

IUPAC Name

perchloric acid;2,3,6-trimethylpyridine

InChI

InChI=1S/C8H11N.ClHO4/c1-6-4-5-7(2)9-8(6)3;2-1(3,4)5/h4-5H,1-3H3;(H,2,3,4,5)

InChI Key

BHTGDPXWUAPOKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)C)C.OCl(=O)(=O)=O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: Perchloric acid is a strong oxidizing agent and can participate in various oxidation reactions. It is also highly reactive with organic compounds, leading to potential explosive mixtures . 2,3,6-Trimethylpyridine, being a derivative of pyridine, can undergo typical pyridine reactions such as electrophilic substitution, nucleophilic substitution, and coordination with metal ions .

Common Reagents and Conditions: Common reagents used with perchloric acid include reducing agents and organic solvents. For 2,3,6-trimethylpyridine, reagents such as alkyl halides, acids, and bases are commonly used .

Major Products Formed: The major products formed from reactions involving perchloric acid depend on the specific reaction conditions and substrates used. For 2,3,6-trimethylpyridine, products can include various substituted pyridines and coordination complexes .

Comparison with Similar Compounds

Structural and Physical Properties

Table 1 compares key pyridine derivatives:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³)
2,3,6-Trimethylpyridine 1462-84-6 C₈H₁₁N 121.18 170 0.924
2,4,6-Trimethylpyridine 108-75-8 C₈H₁₁N 121.18 170 0.917
4-Ethylpyridine 536-08-3 C₇H₉N 107.15 168 0.942
  • Key Differences :
    • Substituent Positions : 2,3,6- vs. 2,4,6-trimethylpyridine. The methyl group arrangement affects steric hindrance and electronic properties.
    • Density : 2,4,6-Trimethylpyridine has a lower density (0.917 vs. 0.924), likely due to symmetrical substitution reducing molecular packing efficiency .
    • Melting Point : 2,4,6-Trimethylpyridine melts at -44°C, while data for 2,3,6-trimethylpyridine is unavailable .

Chemical Reactivity and Stability

  • Oxidation Resistance: Pyridine derivatives with methyl groups (e.g., 2,4,6-trimethylpyridine) resist wet oxidation by HNO₃/HClO₄ mixtures. Complete oxidation requires catalytic agents like V(V) or Cu(II) . 2,3,6-Trimethylpyridine likely exhibits similar resistance due to its methyl substituents, though asymmetrical substitution may alter reaction kinetics .
  • Acid-Base Behavior :
    • Perchloric acid forms stable salts with pyridines. The 2,3,6-trimethylpyridine complex may have enhanced stability compared to pyridinium perchlorate due to methyl group electron-donating effects.

Research Findings and Data

  • Thermodynamic Data: Heat capacity studies show 2,3,6-trimethylpyridine has similar thermal behavior to 2,4,6-trimethylpyridine, with minor differences attributable to molecular symmetry .
  • Catalytic Oxidation: Vanadium(V) catalysts reduce oxidation time for 2,4,6-trimethylpyridine from >24 hours to ~6 hours in HNO₃/HClO₄ mixtures. Similar improvements are expected for 2,3,6-trimethylpyridine .

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